(R)-3,5-Dioxacyclooctan-1-ol

HIV-1 Protease Enzyme Inhibition P2-Ligand

(R)-3,5-Dioxacyclooctan-1-ol is a chiral, eight-membered cyclic formal (1,3-dioxacyclooctane) containing a single hydroxyl functional group, making it a critical enantiopure building block. Its primary documented application is as a precursor to (1R)-3,5-dioxacyclooctan-1-yl urethane, a P2-ligand for HIV-1 protease inhibitors.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Cat. No. B8374413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,5-Dioxacyclooctan-1-ol
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1CC(COCOC1)O
InChIInChI=1S/C6H12O3/c7-6-2-1-3-8-5-9-4-6/h6-7H,1-5H2/t6-/m1/s1
InChIKeyNQFXARFEVQYRDW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3,5-Dioxacyclooctan-1-ol: A Key Enantiopure Building Block for Flexible HIV-1 Protease Inhibitor P2-Ligands


(R)-3,5-Dioxacyclooctan-1-ol is a chiral, eight-membered cyclic formal (1,3-dioxacyclooctane) containing a single hydroxyl functional group, making it a critical enantiopure building block [1]. Its primary documented application is as a precursor to (1R)-3,5-dioxacyclooctan-1-yl urethane, a P2-ligand for HIV-1 protease inhibitors. This specific ligand was designed as the 'flexible counterpart' to the rigid, high-affinity bis-tetrahydrofuran (bis-THF) moiety found in clinical protease inhibitors like darunavir [1]. The compound's value is rooted in its defined stereochemistry and the unique conformational flexibility of its eight-membered ring, which has been investigated for its ability to adapt to drug-resistant protease mutations [1].

Why (R)-3,5-Dioxacyclooctan-1-ol Cannot Be Replaced by a 7-Membered or 6-Membered Ring Analog


In designing HIV-1 protease inhibitors, the ring size, stereochemistry, and position of oxygen atoms on the P2-ligand are not interchangeable parameters; they are the primary determinants of enzymatic and antiviral potency [1]. The (R)-3,5-dioxacyclooctan-1-ol-derived 8-membered ring occupies a distinct pharmacological space. Direct substitution with the 7-membered (1,3-dioxacycloheptane) or 6-membered (1,3-dioxane) analogs leads to a dramatic shift in inhibitory activity, ranging from an over 6-fold increase to a nearly 30-fold reduction in potency depending on the stereochemistry [1]. The following quantitative evidence demonstrates that selecting this specific 8-membered, R-configured building block is a critical decision point that directly impacts the subnanomolar potency and resistance profile of the final inhibitor [1].

Head-to-Head Quantitative Differentiation of (R)-3,5-Dioxacyclooctan-1-ol-Derived Inhibitors Against Closest Analogs


Enzymatic Potency: 8-Membered Ring vs. Rigid Bis-THF Moiety

The inhibitor derived from (R)-3,5-dioxacyclooctan-1-ol (compound 3c) demonstrates subnanomolar enzyme inhibition (Ki) but is significantly less potent than the bis-THF-containing inhibitor 2, which serves as the benchmark. The data defines the potency cost of introducing flexibility into the P2-ligand, quantifying the trade-off between adaptability and raw binding affinity [1].

HIV-1 Protease Enzyme Inhibition P2-Ligand

Structural Impact: 8-Membered vs. 7-Membered Ring Conformational Flexibility

The (R)-3,5-dioxacyclooctan-1-ol-derived inhibitor (3c) was strategically contrasted with the most potent analog in the series, inhibitor 3d, which contains a 7-membered ring (1,3-dioxacycloheptane). The 7-membered ring analog showed a remarkable 28.5-fold increase in potency, underscoring the critical role of ring size and its impact on optimal interactions within the protease's S2 subsite [1].

Medicinal Chemistry HIV-1 Protease Conformational Analysis

Enantiomeric Differentiation: The Critical Role of Chiral Inversion

The synthetic route for (R)-3,5-dioxacyclooctan-1-ol (compound 8c) involves a key Mitsunobu inversion of the corresponding (S)-alcohol (compound 8a). While specific biological data for 3a (the inhibitor derived from 8a) was reported, the comparison between the 7-membered ring analogs 3b (S-configuration) and 3d (R-configuration) showed a >6-fold increase in potency, confirming that R-stereochemistry at this center is essential for high-affinity binding [1]. This establishes the necessity of procuring the exact (R)-enantiomer.

Stereochemistry HIV-1 Protease Chiral Building Block

High-Impact Application Scenarios for (R)-3,5-Dioxacyclooctan-1-ol


Developing Next-Generation, Resistance-Proof HIV-1 Protease Inhibitors

This compound is a strategic starting material for synthesizing P2-ligands based on the 'flexible counterpart' design concept. Unlike inhibitors built on the rigid bis-THF scaffold, inhibitors derived from (R)-3,5-dioxacyclooctan-1-ol are designed to adapt their conformation to fit mutated protease active sites, potentially maintaining efficacy against multi-drug-resistant HIV-1 strains. The quantified subnanomolar Ki (0.74 nM) of the lead compound 3c serves as a development benchmark for further optimization [1].

Structure-Activity Relationship (SAR) Studies on P2-Ligand Conformational Flexibility

The compound is irreplaceable for systematic SAR investigations exploring the relationship between medium-ring (8-membered) flexibility and biological activity. Its direct comparison to 7-membered and 6-membered analogs, which exhibit vastly different potencies (Ki ranging from 0.026 nM to 0.81 nM), makes it an essential control molecule for pharmacodynamic studies on protease inhibitor binding kinetics and thermodynamics [1].

Synthesis of Enantiopure Cyclic Ether Libraries for Fragment-Based Drug Discovery

As a structurally unique, optically active cyclic formal, (R)-3,5-dioxacyclooctan-1-ol can serve as a core scaffold for fragment-based drug discovery (FBDD). Its specific substitution pattern and chirality allow for divergent functionalization, creation of focused libraries of novel HIV-1 protease inhibitors with varying steric and electronic properties at the S2-binding subsite [1].

Quote Request

Request a Quote for (R)-3,5-Dioxacyclooctan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.